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This document provides detailed application notes and protocols for achieving vertical
sidewalls in Deep Reactive lon Etching (DRIE), a critical microfabrication technique used in the
development of advanced scientific and medical devices. Precise control over the sidewall
profile is essential for the performance of many microelectromechanical systems (MEMS),
microfluidic devices, and optical components.

Introduction to DRIE and Sidewall Profile Control

Deep Reactive lon Etching (DRIE) is a highly anisotropic plasma etching process used to
create deep, steep-sided features in substrates, typically silicon.[1] The ability to produce
perfectly vertical sidewalls (90° to the surface) is crucial for applications requiring precise
dimensional control and high aspect ratios.[2] The two primary techniques for achieving high-
rate, anisotropic DRIE are the Bosch process and cryogenic etching.[1][2]

The Bosch process, named after the German company Robert Bosch GmbH, is a time-
multiplexed etching technique that alternates between two steps: an etching step using a
fluorine-based plasma (commonly SFe) to isotropically etch the silicon, and a passivation step
where a fluorocarbon polymer (commonly from CaFs gas) is deposited on all surfaces.[3][4]
During the subsequent etch cycle, directional ion bombardment removes the protective polymer
from the bottom of the trench, allowing the etch to proceed downwards, while the polymer on
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the sidewalls protects them from lateral etching.[4] This cyclical process, however, can result in
characteristic nanoscale ripples on the sidewalls known as "scalloping".[5]

Cryogenic DRIE, on the other hand, involves chilling the substrate to very low temperatures
(typically around -110°C). At these temperatures, a passivation layer of silicon oxyfluoride
(SiOxFy) forms on the sidewalls from the reaction of etch byproducts with oxygen in the
plasma.[6] This passivation layer inhibits lateral etching. The low temperature also reduces the
chemical reactivity of the fluorine radicals, further enhancing anisotropy. Cryogenic DRIE can
produce smoother sidewalls compared to the Bosch process but may present challenges with
mask compatibility due to thermal stresses.

Achieving vertical sidewalls requires a delicate balance between the etching and passivation
processes. A slight imbalance can lead to tapered profiles:

o Positive (or Re-entrant) Profile (> 90°): Occurs when the passivation is insufficient, leading to
excessive lateral etching, especially at the top of the feature.

o Negative (or Retrograde) Profile (< 90°): Results from over-passivation, where the protective
layer is too thick and is not completely removed from the bottom corners during the etch
step, causing the feature to narrow with depth.[2]

Key Process Parameters and Their Effects on
Sidewall Angle

The precise control of various process parameters is essential for achieving the desired vertical
sidewall profile. The following tables summarize the quantitative effects of key parameters for
both the Bosch and Cryogenic DRIE processes based on experimental data from various
studies.

Bosch Process Parameters

The Bosch process offers a wide parameter space for tuning the etch profile. The ratio of the
etch and passivation cycle times and gas flow rates are among the most critical parameters.
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Resulting Sidewall

Parameter Value/Range Observations
Angle (°)
o A balanced ratio is
Etch/Passivation ) o
) 1.09-1.4 ~90 crucial for verticality.
Cycle Ratio
[3]
N Increased etch time
> 90 (Positive/Re-
>14 leads to more lateral
entrant) )
etching.
Increased passivation
<90 _
<1.09 ] time leads to over-
(Negative/Retrograde) o
passivation.
- Insufficient
CaFs Flow Rate 50 sccm 104.5 (Positive) o
passivation.[7]
Adequate passivation
(SFe at 300 sccm) >100 sccm ~90 (Vertical) for vertical sidewalls.
[7]
Less directional ion
Tends toward positive bombardment to
Platen Power Low ) o
profile remove passivation at
the bottom.
Increased ion energy
enhances the removal
] ) Tends toward negative  of the passivation
(Bias Power) High i
profile layer and can lead to
narrowing at the
bottom.[8][9]
. Can affect the balance
ICP Power High Increased etch rate ) o
with passivation.[10]
(Source Power) Low Decreased etch rate May require

adjustment of other

parameters to
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maintain verticality.
[10]

Can improve
Pressure Low More directional ions anisotropy but may

reduce etch rate.[11]

. ) ) ] Can lead to a more
High More isotropic etching - ]
positive profile.[11]

Cryogenic DRIE Process Parameters

In cryogenic DRIE, the substrate temperature and the ratio of reactive gases are the dominant
factors influencing the sidewall profile.
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Parameter

Value/Range

Resulting Sidewall
Angle (°)

Observations

Table Temperature

-80°C

> 90 (Positive)

Insufficient
passivation layer

formation.[12]

Approaching the

-90°C Slightly Positive optimal temperature
for passivation.[12]
Optimal balance
-100°C ~90 (Vertical) between etching and
passivation.[12]
] ) Slight over-
-110°C Slightly Negative o
passivation.[12]
] Significant over-
-120°C < 90 (Negative) o
passivation.[12]
Insufficient oxygen to
Oz Flow Rate Low < 90 (Negative) form an effective
passivation layer.
A specific Oz
concentration is
(as % of total SFe+02 ] ]
flow) Optimal ~90 (Vertical) needed for a stable
ow
SiOxFy passivation
layer.[12]
Excessive oxygen can
] N lead to mask erosion
High > 90 (Positive)

and a more isotropic
etch profile.[12]

Platen Power

now

~90 (Vertical)

With optimized Oz
flow, provides
sufficient ion energy
for anisotropic
etching.[13]
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Can also achieve
] vertical walls but may
(CCP Power) 30w ~90 (Vertical)
reduce mask

selectivity.[13]

Experimental Protocols

The following protocols provide a general framework for developing a DRIE process to achieve
vertical sidewalls. Specific parameters will need to be optimized for the particular DRIE system
and the device being fabricated.

Protocol for Bosch Process Optimization

This protocol outlines a systematic approach to finding the optimal parameters for a vertical
etch profile using the Bosch process.

Objective: To determine the Bosch process parameters that result in a 90° sidewall angle.
Materials and Equipment:

« Silicon wafer with a patterned hard mask (e.g., SiOz) or photoresist.

e DRIE system with SFe and CaFs process gases.

e Scanning Electron Microscope (SEM) for cross-sectional imaging.

Methodology:

o Establish a Baseline Process: Start with a known recipe from the equipment manufacturer or
literature that is close to the desired application. A typical starting point could be:

o Etch Step: SFe flow: 130 sccm, Platen Power: 15W, ICP Power: 600W, Pressure: 10
mTorr, Time: 5-8 seconds.

o Passivation Step: CaFs flow: 85 sccm, Platen Power: OW, ICP Power: 600W, Pressure: 10
mTorr, Time: 3-5 seconds.
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o Vary the Etch/Passivation Ratio: Keeping other parameters constant, perform a series of
etches where the ratio of the etch step time to the passivation step time is varied. For
example, keep the passivation time constant and vary the etch time.

o Characterize the Sidewall Profile: After each etch, cleave the wafer and examine the cross-
section of the etched features using an SEM. Measure the sidewall angle.

o Optimize Gas Flow Rates: Once a near-vertical profile is achieved, fine-tune the SFs and
CaFs flow rates to further improve verticality and control scalloping.

o Adjust Platen Power: If the profile is still not perfectly vertical, small adjustments to the platen
power during the etch step can be made. Increased power will enhance the directionality of
the etch.

« |terate and Refine: Repeat steps 2-5, making small, systematic changes to one parameter at
a time until the desired 90° sidewall is consistently achieved.

Protocol for Cryogenic DRIE Optimization

This protocol provides a method for optimizing a cryogenic DRIE process for vertical sidewalls.

Objective: To identify the optimal temperature and gas composition for a vertical cryogenic
DRIE process.

Materials and Equipment:

« Silicon wafer with a patterned mask suitable for cryogenic temperatures (e.g., Al20s or a
robust photoresist).

e DRIE system with cryogenic cooling capabilities and SFes and Oz process gases.
e Scanning Electron Microscope (SEM).
Methodology:

o Set a Baseline Temperature: Begin with a substrate temperature of -110°C.
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o Establish Initial Gas Flows: Start with a baseline gas flow, for example, SFe at 50 sccm and
Oz at 10 sccm. Set ICP and platen power to moderate levels (e.g., ICP: 800W, Platen: 15W).

o Vary the Oz Flow Rate: Perform a series of etches, keeping the SFe flow and temperature
constant while varying the O: flow rate.

» Analyze the Sidewall Profile: Use SEM to inspect the cross-sectional profile and measure the
sidewall angle after each etch.

o Optimize the Temperature: Based on the results from step 4, identify the Oz flow rate that
produces the most vertical profile. Then, perform a series of etches at this Oz flow rate while
varying the temperature in small increments (e.g., £5°C) around the initial baseline.

e Fine-tune Power and Pressure: Make minor adjustments to the ICP and platen power, as
well as the process pressure, to further refine the profile and improve etch rate and
uniformity.

o Confirm the Process Window: Once the optimal parameters are found, perform several runs
to confirm the repeatability and stability of the process.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the logical
workflows for DRIE process optimization.
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Caption: General workflow for optimizing a DRIE process to achieve a desired sidewall profile.
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Caption: Relationship between key Bosch process parameters and the resulting sidewall
profile.
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Caption: Influence of primary Cryogenic DRIE parameters on the sidewall passivation and final

profile.

Troubleshooting Common Sidewall Profile Issues
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Issue

Potential Cause(s)

Recommended Action(s)

Positive (Re-entrant) Profile

- Bosch: Etch step is too
aggressive (too long or too
high SFe flow); insufficient
passivation (too short or too
low CaFs flow).[7]

- Bosch: Decrease etch time or
SFe flow; increase passivation

time or CaFs flow.[7]

- Cryo: Temperature is too low,
leading to excessive

passivation buildup.[12]

- Cryo: Increase substrate

temperature; decrease O2 flow.

[12]

Negative (Retrograde) Profile

- Bosch: Over-passivation
(passivation step is too long or
CaFs flow is too high);
insufficient ion energy to clear
the passivation at the feature

bottom.

- Bosch: Decrease passivation
time or CaFs flow; increase

etch time or platen power.[2]

- Cryo: Temperature is too

high, preventing a stable

passivation layer from forming.

[12]

- Cryo: Decrease substrate
temperature; increase Oz flow.
[12]

Excessive Sidewall Scalloping
(Bosch)

- Long etch/passivation cycles.

- Shorten the duration of both
the etch and passivation steps
while maintaining the optimal
ratio.[14]

Sidewall Roughness (Cryo)

- Non-optimal temperature or

gas mixture.

- Fine-tune temperature and
O:2/SFe ratio.

Bowing

- Over-etching due to
insufficient passivation,
particularly in narrower
trenches.[15]

- Increase passivation (longer
time or higher CaFs flow);

adjust platen power.

Notching (at Si-insulator

interface)

- Charge accumulation on the
insulating layer deflecting ions

towards the sidewalls.

- Use a pulsed low-frequency
bias on the platen; optimize

the over-etch step.
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By carefully controlling the key process parameters and following a systematic optimization
protocol, it is possible to consistently achieve vertical sidewalls in DRIE, enabling the
fabrication of high-fidelity microstructures for a wide range of advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12398742#how-to-achieve-vertical-
sidewalls-in-drie]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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